molecular formula C12H11BrFNO2 B13726173 Methyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate

Methyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate

Cat. No.: B13726173
M. Wt: 300.12 g/mol
InChI Key: BVTIRIPDWHYSEE-UHFFFAOYSA-N
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Description

Methyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine and fluorine atom on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate typically involves the functionalization of the indole ring. One common method includes the bromination and fluorination of the indole precursor, followed by esterification with propanoic acid. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and a fluorinating agent such as Selectfluor for fluorination. The esterification step can be carried out using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an indole amine derivative .

Scientific Research Applications

Methyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects by modulating signaling pathways or inhibiting the activity of specific proteins involved in disease processes .

Comparison with Similar Compounds

    Methyl 3-(4-Bromo-3-indolyl)propanoate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    Methyl 3-(6-Fluoro-3-indolyl)propanoate: Lacks the bromine atom, which can influence its overall properties.

    Methyl 3-(4-Chloro-6-fluoro-3-indolyl)propanoate: Contains a chlorine atom instead of bromine, leading to variations in its chemical behavior.

Uniqueness: Methyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual substitution can enhance its chemical versatility and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C12H11BrFNO2

Molecular Weight

300.12 g/mol

IUPAC Name

methyl 3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H11BrFNO2/c1-17-11(16)3-2-7-6-15-10-5-8(14)4-9(13)12(7)10/h4-6,15H,2-3H2,1H3

InChI Key

BVTIRIPDWHYSEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C(=CC(=C2)F)Br

Origin of Product

United States

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